molecular formula C24H31F2N5O2 B560135 突变型 IDH1-IN-2 CAS No. 1429176-69-1

突变型 IDH1-IN-2

货号 B560135
CAS 编号: 1429176-69-1
分子量: 459.542
InChI 键: OCZCXJFDMAWAIM-FXAWDEMLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mutant IDH1-IN-2 is an inhibitor of mutant Isocitrate dehydrogenase (IDH) proteins . It has an IC50 of 16.6 nM in Fluorescence biochemical assay and an IC50 of less than 22 nM in LS-MS biochemical assay .


Synthesis Analysis

Mutations in IDH1 impart a neomorphic reaction that produces the oncometabolite D-2-hydroxyglutarate (D2HG), which can inhibit DNA and histone demethylases to drive tumorigenesis via epigenetic changes . The catalytic efficiency of D2HG production is greater in certain IDH1 mutants .


Molecular Structure Analysis

The chemical formula of Mutant IDH1-IN-2 is C24H31F2N5O2 . Its exact mass is 459.24 and its molecular weight is 459.540 .


Chemical Reactions Analysis

Mutations in IDH1 and IDH2 lead to a loss of normal enzymatic activity and gain of neomorphic activity that irreversibly converts α-KG to 2-hydroxyglutarate (2-HG), which can competitively inhibit a-KG-dependent enzymes, subsequently induces cell metabolic reprogramming, inhibits cell differentiation, and initiates cell tumorigenesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Mutant IDH1-IN-2 are largely determined by its molecular structure. As mentioned earlier, its chemical formula is C24H31F2N5O2, and it has an exact mass of 459.24 and a molecular weight of 459.540 .

科学研究应用

  1. 白血病发生:已显示突变型 IDH1 在体内具有致癌活性,尤其是在髓系白血病的发生中。它可以与 HoxA9 协同作用加速髓系白血病的发作,影响细胞周期转换并激活 MAP 激酶信号传导。此外,已发现靶向突变型 IDH1 的抑制剂可抑制突变型 IDH1 细胞,降低 2-羟基戊二酸水平,并阻止 IDH1 突变患者的 AML 细胞集落形成,表明其作为治疗靶点的潜力 (Chaturvedi 等人,2013).

  2. 表观遗传变化:突变型 IDH1 诱导显着的表观遗传变化,特别是在 DNA 甲基化和组蛋白修饰中,促进肿瘤发生。长期暴露于突变型 IDH1 可能导致不可逆的基因组和表观遗传改变,凸显了早期治疗干预的重要性 (Turcan 等人,2017).

  3. 治疗应用:开发突变型 IDH1 的新型变构抑制剂在治疗急性髓系白血病 (AML) 方面显示出有希望的结果。这些抑制剂可以逆转突变型 IDH1 引起的 DNA 胞嘧啶高甲基化模式,并诱导白血病母细胞和干细胞样细胞粒细胞分化 (Okoye-Okafor 等人,2015).

  4. 神经胶质瘤中的血栓形成:有趣的是,神经胶质瘤中的突变型 IDH1 与静脉血栓栓塞 (VTE) 和瘤内微血栓显着减少有关,表明其在改变肿瘤微环境和影响神经胶质瘤的病理评估中发挥作用 (Unruh 等人,2016).

  5. 靶向治疗:针对各种肿瘤(包括神经胶质瘤和血液系统恶性肿瘤)的突变型 IDH1/2 抑制剂的临床试验研究正在推进。这些抑制剂已显示出降低细胞内 2-羟基戊二酸水平、逆转表观遗传失调和诱导细胞分化的潜力 (Dang 等人,2016).

未来方向

The future directions of Mutant IDH1-IN-2 research and application are promising. Vorasidenib, a dual inhibitor of mutant IDH1 and IDH2, has shown significant improvement in progression-free survival in patients with grade 2 gliomas expressing IDH1/2 mutations . This suggests that inhibitors like Mutant IDH1-IN-2 could potentially be used in targeted therapies for certain types of cancer .

属性

IUPAC Name

(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31F2N5O2/c1-16(2)20-15-33-23(32)31(20)21-8-11-27-22(29-21)28-17(3)19-6-4-18(5-7-19)14-30-12-9-24(25,26)10-13-30/h4-8,11,16-17,20H,9-10,12-15H2,1-3H3,(H,27,28,29)/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZCXJFDMAWAIM-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCC(CC4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant IDH1-IN-2

Citations

For This Compound
2
Citations
X Zhu, J Hao, H Zhang, M Chi, Y Wang… - Communications …, 2023 - nature.com
… Then 3 × 10 5 GL261 cells with mutant IDH1 in 2 μl HBSS were implanted intracranially using a Stoelting stereotaxic apparatus (2.5 mm lateral to the bregma and 3.0 mm below the skull…
Number of citations: 3 www.nature.com
ZS Buchwald, M Rossi, G Smith… - International Journal of …, 2016 - redjournal.org
… Tumors were hypermethylated at MGMT in 13/27 (48.1%) and harbored mutant IDH1 in 2/27 (7.4%). When classifying by genomic complexity, distribution of simple:complex GBMs was …
Number of citations: 2 www.redjournal.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。